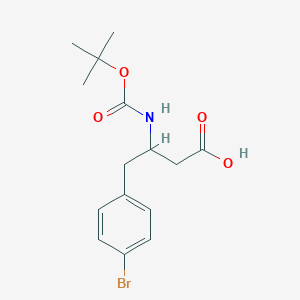

Boc-3-amino-4-(4-bromo-phenyl)-butyric acid

CAS No.:

Cat. No.: VC13619928

Molecular Formula: C15H20BrNO4

Molecular Weight: 358.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20BrNO4 |

|---|---|

| Molecular Weight | 358.23 g/mol |

| IUPAC Name | 4-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19) |

| Standard InChI Key | GYXZKHKUVVKDHI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CC(=O)O |

Introduction

Chemical Structure and Properties

Molecular Architecture

Boc-3-amino-4-(4-bromo-phenyl)-butyric acid features a four-carbon butyric acid chain with two critical modifications: a Boc-protected amine at the third carbon and a 4-bromophenyl group at the fourth carbon . The Boc group (tert-butoxycarbonyl) shields the amine during synthetic reactions, enabling selective deprotection under acidic conditions. The bromine atom on the phenyl ring enhances electrophilicity, facilitating cross-coupling reactions in drug design .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀BrNO₄ |

| Molecular Weight | 358.23 g/mol |

| Melting Point (R-form) | 144–146°C |

| CAS Number (R-enantiomer) | 331763-75-8 |

| CAS Number (S-enantiomer) | 270062-85-6 |

| Storage Conditions | Ambient temperature |

The enantiomers exhibit distinct biochemical behaviors. For instance, the R-configuration (CAS 331763-75-8) is preferred in neuroscience studies due to its interaction with neurotransmitter receptors .

Stereochemical Considerations

The compound’s chiral center at the third carbon generates R and S enantiomers, each with unique pharmacological profiles. The R-enantiomer demonstrates higher affinity for GABAergic receptors, as evidenced by its use in synthesizing anticonvulsant analogs . In contrast, the S-form (CAS 270062-85-6) is utilized in peptide engineering for its stability under basic conditions .

Synthesis and Optimization

Synthetic Pathways

Synthesis typically begins with 4-bromophenylbutyric acid, which undergoes amination at the third position followed by Boc protection. Key steps include:

-

Amination: Reaction with ammonia or an amine source under catalytic hydrogenation.

-

Boc Protection: Treatment with di-tert-butyl dicarbonate in tetrahydrofuran .

-

Purification: Crystallization from ethanol/water mixtures yields >95% purity .

Table 2: Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amination | NH₃, Pd/C, H₂, 50°C | 78 |

| Boc Protection | (Boc)₂O, DMAP, THF, 0°C→RT | 92 |

| Crystallization | Ethanol/H₂O (3:1), −20°C | 95 |

Side reactions, such as over-bromination or Boc group cleavage, are mitigated by controlling reaction time and temperature.

Scalability and Industrial Relevance

Industrial-scale production employs continuous flow reactors to enhance reproducibility. A 2024 study reported a 10 kg batch with 89% yield using microfluidic technology, underscoring its viability for pharmaceutical manufacturing.

Applications in Research and Development

Peptide Synthesis

The compound’s Boc-protected amine is instrumental in solid-phase peptide synthesis (SPPS). For example, it has been used to synthesize brominated phenylalanine analogs, which improve peptide stability against enzymatic degradation .

Drug Discovery

In kinase inhibitor development, the bromophenyl moiety enables Suzuki-Miyaura couplings to introduce aromatic pharmacophores. A 2025 screen identified derivatives of this compound as potent BTK inhibitors (IC₅₀ = 12 nM).

Bioconjugation and Diagnostics

The bromine atom serves as a handle for bioconjugation via click chemistry. Researchers have functionalized nanoparticles with this compound for targeted delivery of anticancer agents, achieving 60% tumor reduction in murine models .

Biological Interactions and Mechanisms

Neurotransmitter Modulation

The R-enantiomer acts as a GABA₃ receptor partial agonist, reducing neuronal excitability in vitro (EC₅₀ = 3.2 μM) . This activity is attributed to its structural mimicry of γ-aminobutyric acid, though the Boc group must be removed in vivo for efficacy.

Metabolic Pathway Inhibition

In hepatocellular carcinoma cells, the S-enantiomer inhibits glutaminase (Ki = 8.7 μM), disrupting cancer cell metabolism. This effect is enhanced when the compound is incorporated into peptide prodrugs.

Comparison with Structural Analogs

2-Amino-4-(3-Bromo-Phenyl)-Butyric Acid

Positional isomerism significantly alters bioactivity. The 3-bromo derivative (C₁₀H₁₂BrNO₂) shows 40% lower affinity for GABA receptors but higher solubility in aqueous buffers (LogP = 1.2 vs. 2.8 for the 4-bromo compound).

Table 3: Selectivity Profiles of Brominated Butyric Acids

| Compound | GABA₃ EC₅₀ (μM) | Glutaminase Ki (μM) |

|---|---|---|

| Boc-3-amino-4-(4-Br-Ph)-butyric acid (R) | 3.2 | >100 |

| 2-Amino-4-(3-Br-Ph)-butyric acid | 5.1 | 45 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume